molecular formula C19H15Cl2N5OS B2405261 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-86-4

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2405261
CAS No.: 338403-86-4
M. Wt: 432.32
InChI Key: QZJDMNUNQYKHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 338403-86-4) is a triazolopyrimidine derivative characterized by:

  • A 4-methoxyphenyl group at position 6, which may enhance solubility and electronic effects.
  • A primary amine at position 7, critical for hydrogen bonding and pharmacophore activity.

This compound is cataloged as a molecular building block for drug discovery (Key Organics, product ID: 3D-099) .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5OS/c1-27-12-7-5-11(6-8-12)13-9-23-18-24-19(25-26(18)17(13)22)28-10-14-15(20)3-2-4-16(14)21/h2-9H,10,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJDMNUNQYKHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SCC4=C(C=CC=C4Cl)Cl)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Based on its structural features, it may bind to target proteins or enzymes and modulate their activity.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Characterized by a complex structure that includes a triazole ring fused to a pyrimidine moiety, this compound exhibits various pharmacological properties due to its unique functional groups.

Chemical Structure and Properties

  • Molecular Formula: C19H15Cl2N5OS
  • Molecular Weight: 432.32 g/mol
  • Structural Features:
    • Dichlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
    • Methoxyphenyl substituent : Potentially contributes to antioxidant activity.
    • Sulfanyl group : Known to enhance reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antibacterial, antifungal, and anticancer activities. The specific biological activities of This compound are summarized below:

Biological Activity Description
Antibacterial ActivityExhibits growth inhibition against various bacterial strains. Studies show effectiveness against Gram-positive and Gram-negative bacteria.
Antifungal ActivityDemonstrated ability to inhibit fungal growth in vitro.
CytotoxicityShows potential cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with varying efficacy compared to standard chemotherapeutics.

Antibacterial Activity

In a study assessing the antibacterial properties of similar triazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts . The presence of the dichlorobenzyl moiety in This compound is hypothesized to further enhance its efficacy due to increased membrane permeability.

Antifungal Activity

The compound was evaluated for antifungal properties against Candida albicans and Aspergillus niger. Preliminary results suggest that the triazole ring contributes significantly to the antifungal action by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Cytotoxicity Studies

Cytotoxicity assays conducted on MCF-7 and Bel-7402 cell lines revealed that the compound exhibits dose-dependent cytotoxic effects. Notably, it showed higher potency than some established chemotherapeutic agents in certain concentrations . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in cancer treatment:

  • Case Study 1: A derivative similar to This compound was tested against human breast cancer cell lines and demonstrated significant cytotoxicity compared to controls .
  • Case Study 2: Another study focused on the use of triazole compounds in combination therapies showed enhanced efficacy when paired with traditional chemotherapeutics like cisplatin .

Scientific Research Applications

Applications in Scientific Research

The applications of this compound span various fields of medicinal chemistry, including:

1. Antimicrobial Activity

  • Compounds containing the 1,2,4-triazole ring have been reported to exhibit significant antibacterial and antifungal properties. Studies indicate that derivatives of triazolo-pyrimidines demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

2. Antitumor Activity

  • Research has highlighted the potential of triazole derivatives in cancer therapy. Some compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms often involve inhibition of key kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and metastasis .

3. Neuroprotective Effects

  • The neuroprotective properties of triazole derivatives are being explored for potential therapeutic applications in neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress may offer new avenues for treatment .

4. Inhibition of Enzymatic Activity

  • Some studies have focused on the inhibitory effects of these compounds on enzymes such as thymidine phosphorylase and various kinases. These interactions can lead to significant biological outcomes, including anti-cancer effects .

Antibacterial Activity

A study evaluated several triazole derivatives for their antibacterial efficacy. The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine was found to possess moderate to high activity against multiple bacterial strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring enhance antibacterial potency .

Antitumor Activity

In another investigation, a series of triazolo-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anti-cancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidines exhibit diverse bioactivity depending on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:

Compound Name / CAS Substituent at Position 2 Substituent at Position 6 Key Biological Activity Reference
Target Compound
338403-86-4
2,6-Dichlorobenzylsulfanyl 4-Methoxyphenyl Not explicitly reported; inferred microtubule modulation
6-(4-Chlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
338394-84-6
Methylsulfanyl 4-Chlorophenyl Anticancer (tubulin polymerization)
5-Chloro-N-(cyclobutylmethyl)-6-(4-(3-(dimethylamino)propoxy)-2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
N/A
Cyclobutylmethyl 4-(3-(Dimethylamino)propoxy)-2,6-difluorophenyl Microtubule stabilization (neurodegenerative disease candidate)
2-(Cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
N/A
Cyclopropylmethyl 4-(Trifluoromethyl)phenyl Antimalarial (Plasmodium falciparum DHODH inhibition)
6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
320416-95-3
None 4-Methoxyphenyl Baseline activity for SAR studies

Key Observations :

  • Position 2 : Sulfanyl groups (e.g., 2,6-dichlorobenzylsulfanyl) enhance tubulin binding and metabolic stability compared to smaller groups like methylsulfanyl .
  • Position 6 : Methoxy groups improve solubility, while chloro/fluoro substituents increase lipophilicity and target affinity .
  • Position 7 : Primary amines are essential for activity; substitution with trifluoroethyl groups (e.g., in cevipabulin derivatives) boosts potency in microtubule stabilization .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 6-(4-Chlorophenyl)-2-(methylsulfanyl) Analog Cevipabulin-R
Molecular Weight ~456 g/mol* 245.67 g/mol ~530 g/mol
LogP ~4.2 (estimated) 3.8 5.1
Solubility (PBS) Low Moderate Low
Metabolic Stability High (sulfanyl group) Moderate High (fluorinated)

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing triazolopyrimidine derivatives like 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 5- or 7-position of the triazolopyrimidine core. For example, reacting 7-chloro precursors with thiols (e.g., 2,6-dichlorobenzyl mercaptan) under microwave-assisted conditions (e.g., 323 K for 30 min in ethanol) improves yield and purity . Solvent choice (e.g., NMP for amine substitutions) and temperature control (100°C for 1–2 h in sealed tubes) are critical for minimizing side reactions .

Q. What structural features are essential for the biological activity of triazolopyrimidines, and how are initial structure-activity relationships (SAR) established?

  • Methodological Answer : Key SAR requirements include:

  • A trifluoroethylamino or methylethylamino group at the 5-position for potency.
  • Fluorine atoms at ortho positions on the phenyl ring for optimal tubulin binding.
  • A para-substituted oxygen linker (e.g., methoxy) to enhance solubility and activity .
    SAR is determined by systematically modifying substituents and evaluating cytotoxicity (e.g., IC₅₀ in cancer cell lines) or microtubule stabilization efficacy .

Q. How can researchers confirm the structural integrity of triazolopyrimidine derivatives post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H NMR : To verify substitution patterns (e.g., aromatic proton shifts at δ 7.14–7.41 for dichlorobenzyl groups) .
  • X-ray crystallography : To resolve planar triazolopyrimidine cores and π-stacking interactions (e.g., centroid distances of 3.63–3.88 Å) .
  • HPLC : To ensure purity ≥98% .

Advanced Research Questions

Q. How does the mechanism of tubulin inhibition by triazolopyrimidines differ from classical agents like paclitaxel or vinca alkaloids?

  • Methodological Answer : Unlike paclitaxel (which stabilizes microtubules) or vincas (which promote depolymerization), triazolopyrimidines uniquely stabilize tubulin polymers without competing for the taxane-binding site. Mechanistic studies involve:

  • In vitro tubulin polymerization assays : Monitoring absorbance changes at 350 nm over time .
  • Competitive binding assays : Using fluorescently labeled paclitaxel/vinca derivatives to confirm non-competitive inhibition .

Q. What strategies are effective in overcoming multidrug resistance (MDR) mediated by transporter proteins when using triazolopyrimidines as therapeutics?

  • Methodological Answer : Lead compounds with bulky hydrophobic groups (e.g., trifluoromethyl or dichlorobenzyl) evade recognition by MDR transporters like P-gp. Validate via:

  • Resistance reversal assays : Co-administering verapamil (a P-gp inhibitor) in resistant cell lines (e.g., NCI/ADR-RES) .
  • In vivo xenograft models : Compare oral/intravenous efficacy in resistant vs. sensitive tumors .

Q. How can computational methods guide the optimization of triazolopyrimidines for neurodegenerative tauopathies versus cancer?

  • Methodological Answer :

  • Molecular docking : Compare binding poses in tubulin isotypes overexpressed in cancer (βIII-tubulin) vs. neuronal tubulin .
  • Matched molecular pair analysis : Identify substituents (e.g., 4-methoxyphenyl vs. trifluorophenyl) that enhance blood-brain barrier penetration for neurodegenerative applications .

Q. What experimental approaches reconcile conflicting SAR data between anticancer and neuroprotective triazolopyrimidines?

  • Methodological Answer :

  • Context-dependent assays : Test compounds in both cancer (e.g., HeLa) and neuronal (e.g., SH-SY5Y) cell lines to identify divergent potency thresholds .
  • Transcriptomic profiling : Compare gene expression changes (e.g., apoptosis vs. tau phosphorylation pathways) to explain differential effects .

Q. How do researchers design pharmacokinetic studies for triazolopyrimidines to balance efficacy and toxicity?

  • Methodological Answer :

  • ADME profiling : Use liver microsomes to predict metabolic stability and CYP450 interactions .
  • In vivo PK/PD modeling : Measure plasma half-life, AUC, and tumor/plasma ratios in nude mice to optimize dosing regimens (e.g., oral vs. IV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.